1-[[4-(2-oxopropylsulfanyl)-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,9,11,13,15-heptaen-6-yl]sulfanyl]propan-2-one
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Overview
Description
1-({2-[(2-Oxopropyl)sulfanyl]pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4-yl}sulfanyl)acetone is a complex heterocyclic compound that features a unique combination of pyrimido, thiazolo, and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(2-Oxopropyl)sulfanyl]pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4-yl}sulfanyl)acetone typically involves multi-step organic reactionsThe final step involves the addition of the oxopropyl and sulfanyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(2-Oxopropyl)sulfanyl]pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4-yl}sulfanyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activity .
Scientific Research Applications
1-({2-[(2-Oxopropyl)sulfanyl]pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4-yl}sulfanyl)acetone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-({2-[(2-Oxopropyl)sulfanyl]pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4-yl}sulfanyl)acetone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrimido, thiazolo, or benzimidazole rings, such as:
Pyrimido[1,2-a]benzimidazoles: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiazolo[3,2-a]benzimidazoles: Studied for their potential use as antimicrobial and anti-inflammatory agents.
Benzimidazole derivatives: Widely used in medicinal chemistry for their broad spectrum of biological activities.
Uniqueness
1-({2-[(2-Oxopropyl)sulfanyl]pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4-yl}sulfanyl)acetone is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile reactivity and the potential for a wide range of applications in various fields.
Properties
Molecular Formula |
C17H14N4O2S3 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-[[4-(2-oxopropylsulfanyl)-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,9,11,13,15-heptaen-6-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C17H14N4O2S3/c1-9(22)7-24-15-13-14(19-16(20-15)25-8-10(2)23)21-12-6-4-3-5-11(12)18-17(21)26-13/h3-6H,7-8H2,1-2H3 |
InChI Key |
FLRDGVQVRDCYBV-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC(=NC2=C1SC3=NC4=CC=CC=C4N23)SCC(=O)C |
Canonical SMILES |
CC(=O)CSC1=NC(=NC2=C1SC3=NC4=CC=CC=C4N23)SCC(=O)C |
Origin of Product |
United States |
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